2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde (molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a heterocyclic aromatic aldehyde belonging to the 2-aminopyrimidine-5-carbaldehyde family. It features a cyclopentyl(methyl)amino substituent at the pyrimidine 2-position and a reactive formyl group at the 5-position.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13175384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCN(C1CCCC1)C2=NC=C(C=N2)C=O
InChIInChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3
InChIKeySTBLNXNKCDEJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde – Procurement-Relevant Structural and Physicochemical Profile


2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde (molecular formula C₁₁H₁₅N₃O, molecular weight 205.26 g/mol) is a heterocyclic aromatic aldehyde belonging to the 2-aminopyrimidine-5-carbaldehyde family. It features a cyclopentyl(methyl)amino substituent at the pyrimidine 2-position and a reactive formyl group at the 5-position. Commercially, this compound has been supplied at a minimum purity of 95% . As a pyrimidine-5-carbaldehyde derivative, it serves as a versatile synthetic intermediate for constructing more complex heterocyclic scaffolds, including nucleoside analogs and kinase-targeted libraries [1]. The combination of a tertiary amine bearing both a cyclopentyl ring and an N-methyl group distinguishes it from simpler 2-(alkylamino)pyrimidine-5-carbaldehydes in terms of hydrogen-bond donor count, lipophilicity, and steric profile.

Why 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde Cannot Be Replaced by Generic 2-Aminopyrimidine-5-carbaldehydes


The 2-aminopyrimidine-5-carbaldehyde scaffold is broadly represented in screening compound collections, yet substitution at the exocyclic nitrogen profoundly alters three properties critical for hit-to-lead progression: lipophilicity (logP), hydrogen-bond donor (HBD) count, and steric occupancy of the 2-position binding pocket. 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a tertiary amine derivative with zero exchangeable protons on the 2-amino group, whereas the common comparator 2-(cyclopentylamino)pyrimidine-5-carbaldehyde retains one N–H donor. This single HBD difference affects both passive membrane permeability and the compound's capacity to act as a hydrogen-bond donor in target binding [1]. Furthermore, the cyclopentyl group contributes significantly greater lipophilicity than the methyl or dimethyl substituents found in less expensive, lower-molecular-weight analogs. Substituting this compound with a simpler 2-(methylamino)- or 2-(dimethylamino)pyrimidine-5-carbaldehyde would therefore alter the logP by approximately 2 log units, fundamentally changing the ADME profile of any derived lead series [2]. For procurement decisions in medicinal chemistry programs where the cyclopentyl(methyl)amino motif has been validated by preliminary SAR, generic replacement is not chemically equivalent.

Quantitative Differentiation of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde from Closest Analogs


Hydrogen-Bond Donor Count Reduction via N-Methylation Compared to 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde

The target compound is a tertiary amine (N-cyclopentyl-N-methyl) and possesses zero hydrogen-bond donors on the 2-amino substituent. In contrast, 2-(cyclopentylamino)pyrimidine-5-carbaldehyde (CAS 672325-83-6) is a secondary amine with one N–H donor. This difference is substantiated by structural comparison: the target compound has molecular formula C₁₁H₁₅N₃O (MW 205.26) , while the des-methyl analog has formula C₁₀H₁₃N₃O (MW 191.23) . In the broader 2-aminopyrimidine-5-carbaldehyde series, the presence or absence of an N–H donor is a critical determinant of permeability and metabolism, as demonstrated by the contrasting XLogP3 and HBD values of 2-(methylamino)pyrimidine-5-carbaldehyde (HBD = 1, XLogP3 = 0) [1] and 2-(dimethylamino)pyrimidine-5-carbaldehyde (HBD = 0, XLogP3 = 0.1) [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Elevation Conferred by the Cyclopentyl Group Versus Low-Molecular-Weight 2-(Alkylamino) Analogs

The cyclopentyl ring substantially increases the lipophilicity of the target compound relative to simple 2-(alkylamino)pyrimidine-5-carbaldehydes. While a directly measured experimental logP value for the target compound is not publicly available, the computed logP of a close structural congener—2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde (CAS 883543-62-2), which shares the same molecular formula (C₁₁H₁₅N₃O) and MW (205.26)—is reported as 2.53 . By contrast, the XLogP3 values for 2-(methylamino)pyrimidine-5-carbaldehyde and 2-(dimethylamino)pyrimidine-5-carbaldehyde are 0 and 0.1, respectively [1][2]. This difference of approximately 2.4–2.5 logP units represents a >100-fold increase in calculated octanol-water partition coefficient, directly attributable to the cyclopentyl moiety.

ADME Prediction Lipophilicity Medicinal Chemistry

Synthetic Versatility: 5-Carbaldehyde as a Regioselective Handle for Downstream Heterocycle Construction

The 5-carbaldehyde group on the pyrimidine ring provides a regiochemically unambiguous electrophilic site for condensation, nucleophilic addition, and cyclocondensation reactions. In the research literature, trisubstituted 2-arylaminopyrimidine-5-carbaldehydes (prepared via SNAr chemistry from 2,4,6-trichloropyrimidine-5-carbaldehyde) have been demonstrated as direct precursors to structurally unique G•C base analogs, with yields ranging from 65–85% for the key SNAr step [1][2]. The target compound, bearing a 2-[cyclopentyl(methyl)amino] substituent, is a direct structural analog within this established synthetic platform and is cited as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the operational advantage of mild reaction conditions suitable for industrial scale-up [3]. The aldehyde moiety enables divergent access to imines, alcohols, alkenes, and fused bicyclic pyrimidines without requiring protective-group manipulations at the 2-position.

Synthetic Chemistry Building Block Utility Nucleoside Analogs

Molecular Weight and Heavy Atom Count Differentiation for Library Design Applications

At 205.26 g/mol, the target compound occupies a distinct molecular-weight niche within the 2-aminopyrimidine-5-carbaldehyde series. It is 68.12 g/mol heavier than the simplest analog, 2-(methylamino)pyrimidine-5-carbaldehyde (MW 137.14) [1], and 54.09 g/mol heavier than 2-(dimethylamino)pyrimidine-5-carbaldehyde (MW 151.17) [2]. Relative to 2-(cyclopentylamino)pyrimidine-5-carbaldehyde (MW 191.23) , the incremental 14.03 g/mol corresponds precisely to the N-methyl substituent. This places the compound in the 'fragment-plus' or early lead-like space (MW 200–250), which is strategically valuable for fragment-growing campaigns where a validated fragment hit requires incremental addition of molecular complexity without breaching lead-likeness thresholds. All C₁₁H₁₅N₃O isomers share identical heavy atom counts (15) and calculated topological polar surface area (approximately 58–61 Ų), making the cyclopentyl(methyl)amino substitution pattern a pure vector for modulating shape and lipophilicity while holding core polarity constant.

Fragment-Based Drug Discovery Chemical Library Design Lead-Likeness

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound has been commercially offered through the Biosynth brand (via CymitQuimica, Ref. 3D-QMC91032) at a minimum purity specification of 95%, although the product status is listed as discontinued as of the most recent catalog update . For the closest structural analog, 2-(cyclopentylamino)pyrimidine-5-carbaldehyde (CAS 672325-83-6), Bidepharm offers the compound at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC . The 2-(4-methylpiperidin-1-yl)pyrimidine-5-carbaldehyde isomer (CAS 883543-62-2) is available from multiple vendors at >95% purity, with CookeChem quoting a specific price point of $173.00 per 500 mg . No CAS registry number has been assigned to the target compound in major public databases (PubChem, ChemSpider, EPA DSSTox) as of the search date, which distinguishes it from all above-listed comparators and may affect customs classification and import documentation.

Chemical Procurement Quality Benchmarking Supply Chain

Recommended Research and Industrial Application Scenarios for 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde


Fragment-Growing Campaigns Targeting a Hydrophobic Sub-pocket Adjacent to the Hinge Region

In fragment-based drug discovery programs where a 2-aminopyrimidine fragment has been co-crystallized in the kinase hinge region, the 2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde scaffold provides a pre-validated vector for growing into an adjacent hydrophobic pocket. The cyclopentyl group offers approximately 2.4–2.5 log units of additional lipophilicity relative to simple methylamino fragments , while the N-methyl cap eliminates the hydrogen-bond donor that would otherwise impose a desolvation penalty in a fully enclosed lipophilic cavity. The 5-carbaldehyde serves as a versatile synthetic handle for attaching diverse warheads (hydrazones, Knoevenagel adducts, oximes) to explore exit-vector geometry. Because the compound sits at MW 205—within the traditional fragment-plus envelope—it allows for systematic exploration of hydrophobic contacts without exceeding lead-likeness thresholds in the first iteration of growth.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

The target compound is specifically cited as a key intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the synthetic process described as operationally simple, safe, and amenable to industrial scale-up due to mild reaction conditions [1]. The 2-[cyclopentyl(methyl)amino] substituent remains intact throughout the C5 functionalization sequence, serving as a masked amine that can be revealed or further elaborated in late-stage steps. The established SNAr-based regioselective synthesis platform for 2-arylaminopyrimidine-5-carbaldehydes [2] provides a direct methodological precedent for preparing the target compound from 2,4,6-trichloropyrimidine-5-carbaldehyde with cyclopentylmethylamine as the nucleophile, followed by regioselective displacement at C4 and C6.

Physicochemical Property Calibration in Matched Molecular Pair (MMP) Analyses

The target compound forms an ideal matched molecular pair with 2-(cyclopentylamino)pyrimidine-5-carbaldehyde (ΔMW = +14.03; N-methylation) and with 2-(dimethylamino)pyrimidine-5-carbaldehyde (ΔMW = +54.09; cyclopentyl-for-methyl substitution). These precise structural increments enable quantitative deconvolution of the contributions of N-methylation and cyclopentyl introduction to key parameters: logP (estimated shift of +2.4–2.5 units for cyclopentyl addition , and a more subtle shift for N-methylation based on the methylamino/dimethylamino pair difference of ΔXLogP3 = +0.1 [3]), hydrogen-bond donor count, and steric bulk. Procurement of all three compounds as an MMP set allows a medicinal chemistry team to attribute any observed changes in biochemical potency, cellular activity, or ADME properties to a specific structural modification with statistical confidence.

Custom Synthesis and In-House Library Production for Kinase-Targeted Screening Collections

Given that the compound is listed as discontinued from its primary commercial source (Biosynth/CymitQuimica) , and lacks a public CAS registry number, its continued availability depends on custom synthesis or in-house production. The documented synthetic accessibility of 2-aminopyrimidine-5-carbaldehydes via SNAr chemistry on 2,4,6-trichloropyrimidine-5-carbaldehyde [2] provides a validated synthetic route. For organizations maintaining an internal kinase-targeted screening library, commissioning a custom batch of this compound—with the specific cyclopentyl(methyl)amino substitution pattern—may be justified if prior virtual screening or docking studies have identified this motif as a privileged hinge-binding scaffold. The compound's molecular weight (205), rotatable bond count (3), and topological polar surface area (~58–61 Ų) place it well within lead-like chemical space, making it suitable for direct inclusion in screening decks without further purification or derivatization.

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